![molecular formula C12H16N2O3 B3172336 4-[(3-Nitrophenoxy)methyl]piperidine CAS No. 946725-50-4](/img/structure/B3172336.png)
4-[(3-Nitrophenoxy)methyl]piperidine
Overview
Description
“4-[(3-Nitrophenoxy)methyl]piperidine” is a chemical compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a nitrophenol group via a methylene bridge . The piperidine ring is a six-membered ring with one nitrogen atom, and the nitrophenol group consists of a phenol ring with a nitro group attached .Scientific Research Applications
Organic Synthesis and Chemical Properties
A foundational aspect of research on compounds like 4-[(3-Nitrophenoxy)methyl]piperidine involves understanding their chemical reactivity and synthesis pathways. For instance, studies on nucleophilic aromatic substitution reactions provide insight into the chemical behavior of nitro-aromatic compounds, potentially offering pathways to synthesize or modify molecules including piperidine derivatives for various applications (Pietra & Vitali, 1972).
Environmental Implications
The fate and effects of nitrophenols, to which the nitro-group in this compound is related, in the atmosphere have been extensively reviewed, highlighting their sources, transformation, and potential environmental impact. These studies are crucial for understanding how such compounds and their derivatives behave in environmental contexts, impacting policies and practices related to pollution and chemical safety (Harrison et al., 2005).
Pharmacological Applications
The pharmacological significance of piperidine and its derivatives, including potential therapeutic effects, has been a subject of research. For example, piperazine derivatives, which share a structural relation with this compound, are explored for their roles in various therapeutic applications, including as central nervous system agents, anticancer, and cardio-protective agents. Such research underscores the medicinal chemistry potential of piperidine derivatives in drug discovery and development (Rathi et al., 2016).
Chemical Space Exploration
The exploration of chemical space, including the use of spiropiperidines in drug discovery, highlights the ongoing interest in piperidine derivatives for developing new therapeutic agents. Methodologies for synthesizing spiropiperidines, which could potentially include structures similar to this compound, are critical for advancing pharmaceutical research and creating compounds with novel biological activities (Griggs et al., 2018).
Future Directions
Piperidines, including “4-[(3-Nitrophenoxy)methyl]piperidine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
4-[(3-nitrophenoxy)methyl]piperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-14(16)11-2-1-3-12(8-11)17-9-10-4-6-13-7-5-10/h1-3,8,10,13H,4-7,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXBDOWFCKLGEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.